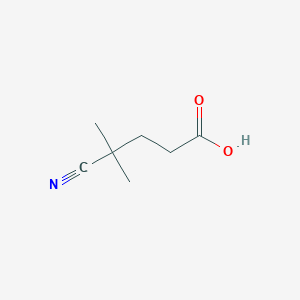

4-Cyano-4-methylpentanoic acid

Description

Historical Context and Early Research Significance

4-Cyano-4-methylpentanoic acid, a bifunctional molecule containing both a carboxylic acid and a nitrile group, has foundational roots in the broader field of organic synthesis. While specific historical documentation detailing its initial discovery is not prominently widespread, its structural components—a carboxylic acid and a nitrile—are classic functional groups in organic chemistry. Early research involving similar cyano-carboxylic acids often revolved around their utility as intermediates in the synthesis of more complex molecules. The presence of two reactive centers allows for a variety of chemical transformations. For instance, research into related structures like 3-formyl-4-methylpentanoic acid derivatives, which can be derived from or lead to cyano compounds, highlights the role of such molecules as intermediates in the preparation of insecticides. google.com The development of synthetic routes to compounds like 2-cyano-4-methylpentanoic acid and its derivatives was often driven by the need for building blocks in creating larger, more complex chemical architectures. google.comgoogleapis.com

A significant part of its early relevance stems from its connection to the azo-initiator 4,4'-azobis(4-cyanopentanoic acid) (ACPA). nih.govacs.org ACPA is a widely used initiator in free-radical polymerization, and the 4-cyanopentanoic acid moiety is a key structural component. nih.govacs.org This connection laid the groundwork for the later adoption of the this compound structure in more advanced applications, particularly in polymer science.

Relevance as a Fundamental Building Block in Contemporary Chemical Research

In modern chemical research, this compound is primarily valued as a precursor and a key structural motif in the design of specialized chemical agents, most notably in the field of polymer chemistry. nih.govacs.org Its significance lies in its role as the R-group in a class of highly effective chain transfer agents (CTAs) used in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.govacs.orgsigmaaldrich.com

RAFT polymerization is a powerful technique for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. The effectiveness of a RAFT polymerization is heavily dependent on the choice of the CTA. The this compound group is a favored leaving group (R-group) in these CTAs because it is a good homolytic leaving group, which is crucial for the degenerative chain transfer process that controls the polymerization. nih.govacs.org

Derivatives such as 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (also known as CPADB or CTP) and 4-cyano-4-[(thiothiopropyl)sulfanyl] pentanoic acid (CTPPA) are prominent examples of these CTAs. nih.govsigmaaldrich.comresearchgate.net These molecules are synthesized to incorporate the this compound structure, which then participates in the RAFT mechanism. The carboxylic acid functionality on the molecule also provides a convenient handle for further modification or for imparting specific properties, such as water solubility, to the resulting polymers. nih.gov

Overview of Key Research Domains Involving this compound

The primary research domain for this compound and its derivatives is overwhelmingly Polymer Science , with a specific focus on controlled radical polymerization techniques.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: This is the most significant area of research involving this compound. As mentioned, its derivatives are used as highly efficient CTAs for the polymerization of a wide range of monomers, particularly methacrylates and methacrylamides. nih.govacs.orgsigmaaldrich.comchemicalbook.com Research in this area focuses on:

Synthesis of Well-Defined Polymers: Creating polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers and star polymers. nih.govresearchgate.net

Functional Polymers: The carboxylic acid group on the CTA allows for the synthesis of polymers with functional end-groups. These can be used to attach the polymers to surfaces, nanoparticles, or biological molecules. researchgate.netresearchgate.net For example, research has been conducted on creating polymer-encapsulated silica (B1680970) particles for coating applications. acs.org

Smart and Responsive Materials: The precise control offered by RAFT polymerization using these CTAs enables the creation of "smart" polymers that respond to external stimuli like temperature. researchgate.net

Biomaterials and Nanomedicine: The ability to create well-defined and functional polymers has led to applications in nanomedicine and theranostics. nih.gov The modification of biomacromolecules with synthetic polymers can lead to advanced biomaterials with enhanced properties. sigmaaldrich.com

While polymer science is the dominant field, the reactivity of the nitrile and carboxylic acid groups means that this compound and its isomers also find use as intermediates in broader Organic Synthesis . For instance, related structures are key intermediates in the synthesis of pharmaceuticals like (S)-pregabalin, a potent anticonvulsant. google.comgoogleapis.com

The table below provides a summary of the key properties of this compound.

| Property | Value |

| CAS Number | 27579-05-1 |

| Molecular Formula | C7H11NO2 |

| Molecular Weight | 141.17 g/mol |

| LogP | 0.27 |

The following table details research findings related to derivatives of this compound in RAFT polymerization.

| Research Finding | Significance |

| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB/CTP) is an effective RAFT agent for controlling the polymerization of methacrylates. sigmaaldrich.comresearchgate.net | Enables the synthesis of well-defined polymethacrylates with low dispersity. |

| The 4-cyanopentanoic acid group in RAFT agents can undergo self-catalyzed hydrolysis to an amide, which can impact polymerization control. nih.govacs.orgresearchgate.net | Highlights the importance of CTA purity for achieving optimal control in RAFT polymerizations. |

| The carboxylic acid functionality allows for the creation of polymers that can be attached to other molecules or surfaces. researchgate.net | Facilitates the development of functional materials, such as polymer brushes and surface coatings. |

| Used in the synthesis of block copolymers through sequential monomer addition. researchgate.net | Allows for the creation of complex polymer architectures with tailored properties. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyano-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-7(2,5-8)4-3-6(9)10/h3-4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXQJKRHMHUFDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27579-05-1 | |

| Record name | 4-cyano-4,4-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Structural Considerations

Systematic IUPAC Nomenclature of 4-Cyano-4-methylpentanoic Acid

The systematic IUPAC name for the compound is This compound . sigmaaldrich.com This name is derived following the established rules of chemical nomenclature. The parent chain is identified as pentanoic acid, which indicates a five-carbon carboxylic acid. The numbering of the carbon chain begins at the carboxylic acid group. Consequently, a methyl group and a cyano group are both located at the fourth carbon position.

| Component | Description |

| Parent Hydride | Pentane |

| Principal Functional Group | Carboxylic acid (-oic acid) |

| Substituents | Cyano (-C≡N) and Methyl (-CH₃) |

| Locants | Position 4 for both cyano and methyl groups |

Related Isomers and Analogues in Academic Literature

The structural features of this compound allow for a variety of related isomers and analogues, which have been noted in scientific literature. These related compounds are of interest for comparative studies and as potential precursors or derivatives in chemical synthesis.

Isomers with Different Cyano/Carboxyl Group Positioning (e.g., 2-Cyano-4-methylpentanoic Acid)

Positional isomers of this compound exist where the cyano and carboxyl groups are at different locations on the carbon skeleton. An example is 2-cyano-4-methylpentanoic acid . nih.gov In this isomer, the cyano group is located on the second carbon atom relative to the carboxyl group. nih.gov This change in substituent position can significantly influence the chemical properties of the molecule.

Homologous Structures (e.g., 3-Cyano-5-methylhexanoic Acid)

Homologues of this compound, which differ by one or more methylene (B1212753) groups (-CH₂-), are also documented. 3-Cyano-5-methylhexanoic acid is a relevant example. axios-research.comnih.gov This compound has a six-carbon parent chain (hexanoic acid) and is sometimes noted as an impurity in the synthesis of other chemical compounds. nih.govlgcstandards.com

Functionalized Derivatives and Precursors (e.g., 4-Cyano-3-hydroxy-4-methylpentanoic Acid)

Functionalized derivatives can be formed by adding other functional groups to the basic structure. 4-Cyano-3-hydroxy-4-methylpentanoic acid is an example where a hydroxyl (-OH) group is introduced at the third carbon position. nih.gov The presence of the hydroxyl group adds a new reactive site to the molecule and can lead to the formation of a chiral center.

Stereochemical Aspects and Chiral Derivatives

The carbon atom at the fourth position in this compound is a quaternary carbon and, therefore, not a stereocenter. However, chirality can be introduced in its derivatives. For instance, in 4-cyano-3-hydroxy-4-methylpentanoic acid, the third carbon atom is bonded to four different groups (a hydrogen atom, a hydroxyl group, a -CH₂COOH group, and a -C(CH₃)(CN) group), making it a chiral center. This means that 4-cyano-3-hydroxy-4-methylpentanoic acid can exist as a pair of enantiomers.

While specific stereochemical studies on this compound are not widely reported, the stereochemistry of related compounds is an area of interest. For example, chiral building blocks like ethyl (R)-(-)-4-cyano-3-hydroxybutyrate are used in asymmetric synthesis. sigmaaldrich.comtcichemicals.com The stereochemical configuration of such molecules is crucial as it dictates their interaction with other chiral molecules, which is a fundamental concept in medicinal chemistry and materials science.

Advanced Synthetic Methodologies for 4 Cyano 4 Methylpentanoic Acid and Its Derivatives

Classical Organic Synthesis Routes

The preparation of 4-cyano-4-methylpentanoic acid can be approached through several classical multi-step synthetic strategies. These routes typically involve the sequential introduction and manipulation of the key functional groups, starting from readily available precursors.

The construction of the carbon skeleton and the incorporation of the cyano and carboxylic acid moieties often rely on a combination of fundamental organic reactions, including condensation, alkylation, and hydrogenation.

A plausible synthetic approach towards this compound involves a Knoevenagel or a similar condensation reaction. This strategy typically begins with the condensation of a ketone with a compound containing an active methylene (B1212753) group, such as a malonic ester derivative.

For instance, acetone (B3395972) can be condensed with a cyano-substituted active methylene compound like ethyl cyanoacetate (B8463686) in the presence of a weak base such as piperidine (B6355638) or an ammonium (B1175870) salt. This reaction forms an unsaturated intermediate. The subsequent steps would involve selective reduction of the carbon-carbon double bond and hydrolysis of the ester to yield the final carboxylic acid.

A representative reaction scheme is as follows:

Condensation: Acetone reacts with ethyl cyanoacetate.

Michael Addition: A suitable nucleophile is added to the unsaturated intermediate.

Hydrolysis and Decarboxylation: The resulting diester or cyanoester is hydrolyzed and decarboxylated to afford the target acid.

Table 1: Representative Condensation Reaction Conditions

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) |

| 1 | Acetone, Ethyl cyanoacetate | Piperidine | Ethanol | 50-80 |

| 2 | Intermediate from Step 1, Diethyl malonate | Sodium ethoxide | Ethanol | 25-50 |

| 3 | Product from Step 2 | Aqueous HCl or H2SO4 | Water | 100 |

Alkylation reactions provide a powerful tool for carbon-carbon bond formation and are central to another synthetic strategy for this compound. A common approach is the malonic ester synthesis, which can be adapted to introduce the required substituents. study.com

A potential route starts with the alkylation of a malonate ester, such as diethyl malonate, with a suitable haloalkane. study.com To construct the specific carbon skeleton of this compound, a multi-step alkylation sequence can be envisioned.

A conceptual alkylation pathway could be:

First Alkylation: Diethyl malonate is deprotonated with a strong base like sodium ethoxide, followed by reaction with a 3-halopropionitrile.

Second Alkylation: The product from the first step is again deprotonated and then alkylated with two equivalents of a methyl halide.

Hydrolysis and Decarboxylation: The resulting disubstituted malonic ester is then hydrolyzed and heated to induce decarboxylation, yielding the final product.

Table 2: Illustrative Alkylation Process Parameters

| Step | Substrate | Alkylating Agent | Base | Solvent |

| 1 | Diethyl malonate | 3-Chloropropionitrile | Sodium ethoxide | Anhydrous Ethanol |

| 2 | Mono-alkylated malonate | Methyl iodide | Sodium ethoxide | Anhydrous Ethanol |

| 3 | Di-alkylated malonate | Aqueous NaOH, then H3O+ | - | Water/Ethanol |

Hydrogenation is a critical step in synthetic routes that proceed through unsaturated intermediates. For instance, if a condensation reaction yields a product with a carbon-carbon double bond, a subsequent hydrogenation step is necessary to obtain the saturated backbone of this compound.

Catalytic hydrogenation is the most common method, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the double bond without affecting the cyano or carboxylic acid groups.

For example, an unsaturated precursor like 4-cyano-4-methylpent-2-enoic acid could be hydrogenated to the target compound.

Table 3: Typical Hydrogenation Conditions

| Substrate | Catalyst | Hydrogen Pressure (atm) | Solvent | Temperature (°C) |

| Unsaturated cyano-ester | 10% Pd/C | 1-5 | Ethanol or Ethyl acetate | 25-50 |

| Unsaturated cyano-acid | PtO2 | 1-3 | Acetic acid | 25 |

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for each step. Key parameters that are often fine-tuned include the choice of solvent, catalyst, reaction temperature, and reaction time.

In condensation reactions, the choice of base is critical. While weak bases like piperidine can catalyze the initial condensation, stronger bases like sodium ethoxide are often required for subsequent Michael additions. The temperature must be carefully controlled to prevent side reactions such as self-condensation of the ketone or polymerization of the unsaturated products.

For alkylation processes, the use of anhydrous solvents is essential to prevent the quenching of the enolate intermediate. The stoichiometry of the base and the alkylating agent must be precise to avoid multiple alkylations or incomplete reactions. The yield of the malonic ester synthesis can often be improved by using a polar aprotic solvent like dimethylformamide (DMF), which can accelerate the rate of SN2 reactions.

In hydrogenation, the catalyst activity and selectivity are of paramount importance. The catalyst loading, hydrogen pressure, and temperature all influence the reaction rate and the potential for over-reduction of the nitrile or carboxylic acid groups. For instance, using a milder catalyst or lower hydrogen pressure can help in preserving the functional groups.

A significant challenge in the synthesis of this compound is the selective introduction and manipulation of the cyano and carboxylic acid functional groups. Both groups are susceptible to hydrolysis under acidic or basic conditions, which are often employed in condensation and alkylation steps.

Another challenge lies in the chemoselectivity of reduction steps. While catalytic hydrogenation is generally effective for reducing carbon-carbon double bonds, harsh conditions can lead to the reduction of the nitrile to an amine or the carboxylic acid to an alcohol. Therefore, careful selection of the catalyst and reaction conditions is necessary to achieve the desired transformation without affecting the other functional groups.

Multi-Step Synthesis Strategies from Common Precursors

Enzymatic and Biocatalytic Synthesis Approaches

The quest for greener, more efficient, and highly selective chemical syntheses has propelled the adoption of enzymatic and biocatalytic methods in the production of fine chemicals. These approaches offer significant advantages over traditional chemical routes, including mild reaction conditions, high stereo- and regioselectivity, and reduced environmental impact. For the synthesis of this compound and its derivatives, several biocatalytic strategies have been explored, leveraging the specific activities of enzymes like nitrilases, ene-reductases, and lipases.

Nitrilase-Catalyzed Transformations to Cyano-Containing Acids

Nitrilases (EC 3.5.5.1) are enzymes that catalyze the direct hydrolysis of nitrile compounds to the corresponding carboxylic acids and ammonia (B1221849) in a single step. openbiotechnologyjournal.com This biocatalytic approach is particularly attractive due to its "green" characteristics, operating under mild conditions with high efficiency and selectivity, thus aligning with the principles of atom economy. researchgate.netnih.gov The nitrilase-mediated synthesis of cyano-containing acids, such as this compound, often involves the desymmetrization of prochiral dinitriles, a transformation that is challenging to achieve with high enantioselectivity using traditional chemical hydrolysis. researchgate.net

An exemplary application is the synthesis of (S)-2-cyano-2-methylpentanoic acid through the monohydrolysis of a prochiral dinitrile, 2-methyl-2-propylmalononitrile, catalyzed by a nitrilase from Rhodococcus rhodochrous. researchgate.net Similarly, various nitrilases have been screened for the desymmetric hydrolysis of 3-substituted glutaronitriles to produce optically active cyanocarboxylic acids. researchgate.net This strategy has been successfully employed in the synthesis of precursors for pharmaceuticals. For instance, the nitrilase-catalyzed hydrolysis of 2-isobutyl-succinonitrile yields (S)-3-cyano-5-methylhexanoic acid with both high regioselectivity (conversion of the cyano group at the C1 carbon only) and stereoselectivity (preferential conversion of the (S)-enantiomer). epo.org

The selection of the microbial source for the nitrilase is crucial, as enzymes from different organisms exhibit varying substrate specificities and selectivities. nih.gov Organisms such as bacteria, fungi, and yeast are known producers of nitrilases that can be utilized as whole-cell catalysts or as purified enzymes for the commercial production of carboxylic acids. openbiotechnologyjournal.comnih.gov

| Substrate | Nitrilase Source | Product | Selectivity |

| 2-methyl-2-propylmalononitrile | Rhodococcus rhodochrous | (S)-2-cyano-2-methylpentanoic acid | High enantioselectivity |

| 3-isobutylglutaronitrile | Various | 3-(cyanomethyl)-5-methylhexanoic acid | High enantiomeric excess |

| 2-isobutyl-succinonitrile | Not specified | (S)-3-cyano-5-methylhexanoic acid | Regio- and stereoselective |

Ene-Reductase Mediated Asymmetric Reductions

Ene-reductases, belonging to the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of carbon-carbon double bonds in α,β-unsaturated compounds. utexas.edunih.gov This enzymatic reaction is a powerful tool for establishing up to two stereogenic centers in a single step, making it highly valuable for the synthesis of chiral molecules. tum.deresearchgate.net While direct synthesis of this compound using this method is not prominently documented, the asymmetric bioreduction of related α,β-unsaturated cyano-containing precursors, such as β-cyanoacrylate esters, demonstrates the potential of this approach. researchgate.netacs.org

The stereochemical outcome of the reduction can be controlled by several factors, including the (E/Z)-configuration of the substrate and the specific ene-reductase used. acs.org Research has shown that by employing either the (E)- or (Z)-isomer of a β-cyanoacrylate ester, it is possible to access both enantiomers of the corresponding saturated cyano-ester product with high conversion rates and enantiomeric purity. acs.org Furthermore, the substrate scope of ene-reductases is broad, and their selectivity can be further enhanced through protein engineering, for example, by creating mutant variants with improved activity and stereoselectivity. utexas.eduacs.org The nitrile moiety in these substrates acts as an effective activating group, guiding the stereochemical course of the bioreduction. researchgate.net

| Substrate Type | Enzyme Class | Key Transformation | Potential Application |

| α,β-Unsaturated cyano-compounds | Ene-reductases (OYE family) | Asymmetric reduction of C=C double bond | Enantioselective synthesis of chiral cyano-carboxylic acid precursors |

| β-Cyanoacrylate esters | Ene-reductases | Stereoselective reduction | Access to both (R) and (S) enantiomers of saturated cyano-esters |

Lipase-Assisted Stereo-Selective Hydrolysis and Resolution

Lipases (EC 3.1.1.3) are widely used biocatalysts in organic synthesis due to their broad substrate acceptance, high chemo-, regio-, and stereoselectivity, and ability to function under mild conditions, often in organic solvents. nih.gov A primary application of lipases is the kinetic resolution of racemic mixtures of alcohols, esters, and carboxylic acids. mdpi.com This involves the selective transformation (e.g., hydrolysis or esterification) of one enantiomer, allowing for the separation of the two. mdpi.com

In the context of this compound, which possesses a chiral center, lipase-mediated resolution could be a viable strategy for obtaining enantiomerically pure forms. This would typically involve the resolution of a racemic ester of this compound. The lipase (B570770) would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. These two compounds, having different functional groups, can then be separated. The choice of lipase is critical, as different lipases can exhibit opposite enantiopreferances. For example, lipases from Candida rugosa and Candida antarctica are commonly used and have been shown to be effective in a variety of resolutions. mdpi.com

This approach offers a practical and scalable method for producing enantiopure chiral building blocks for the pharmaceutical and fine chemical industries. mdpi.com The versatility of lipases allows them to catalyze transformations on a wide range of substrates, including those with various functional groups. nih.gov

| Method | Enzyme | Principle | Application to this compound |

| Kinetic Resolution | Lipase | Stereoselective hydrolysis of a racemic ester | Separation of (R)- and (S)-enantiomers of this compound ester |

| Desymmetrization | Lipase | Stereoselective hydrolysis of a meso-diester | Potential synthesis of chiral precursors |

Process Intensification in Biocatalytic Routes

Process intensification (PI) refers to the development of innovative methods and technologies to achieve dramatic improvements in manufacturing and processing, leading to smaller, cleaner, and more energy-efficient processes. au.dkau.dk In biocatalysis, PI strategies are crucial for transitioning enzymatic syntheses from the laboratory to an industrial scale, enhancing productivity and economic viability. rsc.org

Key PI techniques applicable to the biocatalytic synthesis of this compound include:

Enzyme Immobilization: Immobilizing enzymes on solid supports is a cornerstone of industrial biocatalysis. It improves enzyme stability, allows for easy separation of the catalyst from the reaction mixture, and enables continuous operation and enzyme reuse, thereby reducing costs. rsc.org

Microreactor Technology: Performing biocatalytic reactions in microreactors offers advantages such as high surface-area-to-volume ratios for efficient heat and mass transfer, precise control over reaction conditions, and enhanced safety. This is particularly beneficial for highly exothermic reactions. rsc.org

Continuous Flow Chemistry: Shifting from batch to continuous manufacturing can significantly increase productivity, improve product consistency, and reduce reactor volumes and capital costs. rsc.orgcetjournal.it

Integrated Reaction and Downstream Processing: Combining the biocatalytic reaction with in situ product removal can overcome issues like product inhibition and shift the reaction equilibrium towards the product side, leading to higher conversions and simplified purification. nih.gov

Industrial Scale Preparation and Process Research

The successful implementation of a synthetic route at the industrial scale hinges on a multitude of factors beyond the chemical transformation itself. For the production of this compound, scalability, process safety, economic viability, and sustainability are paramount considerations.

Scalability Considerations in Synthetic Routes

Scaling up a synthetic process from the laboratory bench to a commercial manufacturing plant presents numerous challenges. What works efficiently on a gram scale may not be feasible or safe on a ton scale. For biocatalytic routes, key scalability considerations include the large-scale production and availability of the required enzyme at a reasonable cost. mdpi.com The development of robust recombinant expression systems for enzymes like nitrilases has been a significant enabler for their industrial application. mdpi.com

The transition from traditional batch reactors to continuous flow processes is a major trend in the fine chemical and pharmaceutical industries to enhance scalability and safety. cetjournal.it Continuous processes offer better control over reaction parameters, reduce the volume of hazardous materials at any given time, and can lead to more consistent product quality. cetjournal.it

| Consideration | Impact on Scalability | Mitigation Strategy |

| Enzyme Production | Cost and availability of biocatalyst | Development of high-yield recombinant expression systems |

| Reactor Design | Heat and mass transfer limitations, safety | Shift from batch to continuous flow reactors, process intensification |

| Downstream Processing | Cost, efficiency, and waste generation | Integrated reaction and purification, selection of efficient separation technologies |

| Process Mass Intensity | Environmental impact and cost | Solvent selection and recycling, atom-economical reactions |

Economic and Environmental Factors in Manufacturing Processes

Environmentally, the chemical industry is under increasing pressure to adopt greener and more sustainable manufacturing practices. This includes minimizing the generation of hazardous waste, reducing greenhouse gas emissions, and utilizing renewable resources where possible. The choice of solvents, reagents, and reaction conditions all have environmental implications. For example, processes that operate at high temperatures and pressures are more energy-intensive and may carry a larger carbon footprint. The development of catalytic processes, particularly those using enzymes, can offer a more environmentally benign alternative to traditional chemical methods by enabling reactions to occur under milder conditions with high selectivity, thereby reducing byproducts.

The trend towards sustainable chemistry is also driven by stricter environmental regulations and growing consumer demand for eco-friendly products. Companies that invest in green chemistry and technology can not only reduce their environmental impact but also gain a competitive advantage. This includes the development of processes that utilize water as a solvent, employ biodegradable catalysts, and design synthetic pathways that maximize atom economy.

Development of Novel and Improved Preparative Methods

Recent research into the synthesis of this compound and its derivatives has focused on developing more efficient, selective, and sustainable methods. A significant advancement in this area is the use of enzymatic catalysis, which offers a green alternative to traditional chemical synthesis.

Another area of development is linked to the use of this compound derivatives as chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netresearchgate.net RAFT is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. The synthesis of these RAFT agents often involves the modification of 4,4'-Azobis(4-cyanopentanoic acid) (ACPA), a well-known water-soluble radical initiator. wikipedia.orgsigmaaldrich.comresearchgate.netmpbio.com The development of efficient methods to produce high-purity 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid and related compounds is crucial for their application in controlled polymerization.

These novel preparative methods represent a shift towards more sophisticated and sustainable chemical manufacturing. The table below summarizes some of the key features of these advanced synthetic approaches.

| Synthetic Method | Key Features | Advantages |

| Enzymatic Conversion of 2-methylglutaronitrile (B1199711) | Utilizes a nitrilase enzyme. google.com | High regioselectivity, mild reaction conditions, environmentally friendly (aqueous medium), catalyst is reusable. google.com |

| Derivatization from 4,4'-Azobis(4-cyanopentanoic acid) (ACPA) | Modification of a commercially available radical initiator. wikipedia.org | Access to a variety of RAFT agents for controlled polymerization. researchgate.netresearchgate.net |

Further research in this area is likely to focus on the discovery of new and more efficient enzymes, the optimization of reaction conditions for enzymatic processes, and the development of novel RAFT agents with enhanced activity and versatility. These advancements will not only improve the synthesis of this compound but also contribute to the broader field of green and sustainable chemistry.

Chemical Transformations and Reactivity of 4 Cyano 4 Methylpentanoic Acid

Reactions Involving the Nitrile (–C≡N) Group

The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack, a characteristic that dictates its reactivity. libretexts.org This reactivity is comparable to that of a carbonyl group, although the carbon in a nitrile is at a higher oxidation state (+3). lumenlearning.com

Hydrolysis to Carboxamides and Carboxylic Acids

One of the most common reactions of nitriles is hydrolysis, which converts the cyano group into a carboxamide and subsequently into a carboxylic acid. libretexts.org This process can be promoted through self-catalysis or by using external catalysts such as acids or bases. libretexts.orgnih.gov The hydrolysis occurs in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. chemistrysteps.combyjus.com

Research has confirmed that compounds containing a 4-cyanopentanoic acid group can undergo self-catalyzed hydrolysis. nih.gov In this intramolecular mechanism, the adjacent carboxylic acid moiety catalyzes the transformation of the nitrile group into an amide. nih.gov This phenomenon has been observed in related molecules, such as the common RAFT chain-transfer agent (CTA) 4-cyano-4-[(thiothiopropyl)sulfanyl] pentanoic acid (CTPPA), which hydrolyzes to its corresponding amide form upon storage. nih.gov The proximity of the –COOH group facilitates the addition of a water molecule to the –C≡N triple bond. The resulting amide product from this self-catalyzed process can exhibit different chemical properties and reactivity compared to the original nitrile. nih.gov

For instance, in the context of RAFT polymerization, the amide-containing derivative of CTPPA was found to be a poor chain-transfer agent for methacrylate (B99206) polymerization, leading to less predictable molecular weight evolution compared to the parent nitrile-containing CTA. nih.gov This highlights the significance of the nitrile group's integrity for certain applications. nih.gov

| Chain-Transfer Agent (CTA) | Functional Group | Monomer | Apparent Transfer Coefficient (Ctr,app) | Observation |

|---|---|---|---|---|

| CTPPA | Nitrile (–C≡N) | Methyl Methacrylate (MMA) | ~10 | Good control over molecular weight evolution. |

| APP (Hydrolyzed CTPPA) | Amide (–CONH2) | Methyl Methacrylate (MMA) | ~1 | Poor control, leading to higher than expected molecular weights. |

The hydrolysis of the nitrile group in 4-cyano-4-methylpentanoic acid can be efficiently achieved using acidic aqueous solutions. chemistrysteps.com In acid-catalyzed hydrolysis, the nitrogen atom of the nitrile is first protonated. lumenlearning.comlibretexts.org This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. lumenlearning.comlibretexts.org

The general mechanism proceeds through the following steps:

Protonation: The nitrile nitrogen is protonated by the acid catalyst. chemistrysteps.com

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the protonated nitrile. libretexts.orgchemistrysteps.com

Proton Transfer: A proton is transferred to form an intermediate. libretexts.org

Tautomerization: The intermediate, an imidic acid, tautomerizes to the more stable amide. chemistrysteps.com

Further Hydrolysis: Under continued heating in the acidic solution, the resulting amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.combyjus.com

This reaction effectively converts this compound into 4-methylpentane-1,4-dicarboxylic acid (also known as 4-carboxy-4-methylpentanoic acid).

Reduction to Amines

The nitrile group can be reduced to a primary amine (–CH₂NH₂) using powerful reducing agents. libretexts.org Lithium aluminum hydride (LiAlH₄) is an excellent reagent for this transformation. libretexts.org The reaction involves the nucleophilic addition of hydride ions (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. libretexts.orglibretexts.org

The mechanism involves two successive additions of hydride:

The first hydride attacks the nitrile carbon, breaking one of the π-bonds of the triple bond to form an imine anion intermediate. libretexts.orglibretexts.org

This intermediate can be stabilized by forming a complex with the aluminum species. libretexts.org

A second hydride ion then adds to the imine carbon, resulting in a dianion. libretexts.org

Subsequent workup with water protonates the dianion to yield the primary amine. libretexts.org

Applying this reaction to this compound would yield 5-amino-4-methylpentanoic acid, assuming the carboxylic acid group is also reduced or is protected and deprotected during the process.

Nucleophilic Additions and Cyclizations

The electrophilic carbon of the nitrile group is susceptible to attack by various other nucleophiles, not just water or hydrides. wikipedia.org Organometallic reagents, such as Grignard reagents (R-MgX), can add to the nitrile triple bond. libretexts.orglibretexts.org

The reaction with a Grignard reagent proceeds as follows:

The nucleophilic carbon of the Grignard reagent attacks the nitrile carbon, forming an imine anion salt. libretexts.orglibretexts.org

This salt is stable until an aqueous workup is performed. libretexts.org

Hydrolysis of the imine salt intermediate yields a ketone. libretexts.orglibretexts.org

For this compound, this reaction would convert the nitrile group into a ketone, forming a keto-acid. Other nucleophilic additions include the Pinner reaction with alcohols and the Blaise reaction with organozinc compounds. wikipedia.org

Reactions Involving the Carboxylic Acid (–COOH) Group

The carboxylic acid group of this compound undergoes reactions typical of this functional group, primarily nucleophilic acyl substitution, where the hydroxyl (–OH) group is replaced by another nucleophile. msu.edukhanacademy.org These reactions generally leave the nitrile group intact.

| Reaction Type | Reagent(s) | Product Functional Group | General Description |

|---|---|---|---|

| Esterification | Alcohol (e.g., CH₃OH, C₂H₅OH), Acid Catalyst (e.g., H₂SO₄) | Ester (–COOR) | The –OH group is replaced by an –OR group from an alcohol. libretexts.org |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl Chloride (–COCl) | The –OH group is replaced by a chlorine atom, creating a highly reactive intermediate. libretexts.org |

| Amide Formation | Amine (R-NH₂), Coupling Agent (e.g., DCC, EDC) | Amide (–CONHR) | The –OH group is replaced by a nitrogen-containing group from an amine. khanacademy.org |

| Acid Anhydride Formation | Another carboxylic acid or acyl chloride, with heat or a coupling agent | Acid Anhydride (–CO-O-CO–) | Two carboxylic acid molecules combine with the loss of water. libretexts.org |

A prominent example is the Fischer esterification , an acid-catalyzed reaction between the carboxylic acid and an alcohol to form an ester. libretexts.org This reaction is reversible, and the formation of the ester is favored by using an excess of the alcohol. libretexts.org

Another key transformation is the conversion to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). libretexts.org The acyl chloride is a valuable synthetic intermediate that can be readily converted into other carboxylic acid derivatives, such as esters and amides, under milder conditions than the parent acid. youtube.com

Furthermore, the carboxylic acid can be converted directly into an amide by reacting it with an amine. This reaction often requires a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxyl group and facilitate the nucleophilic attack by the amine. khanacademy.orgrsc.org

Esterification Reactions

The carboxylic acid group of this compound readily undergoes esterification, a fundamental transformation for creating a diverse range of ester derivatives. These reactions are typically achieved through several established methods, each with its own set of reagents and conditions.

One of the most common methods is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven reaction, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

For substrates that may be sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com This approach is particularly effective for the synthesis of esters from a wide range of alcohols, including more sterically hindered ones.

A specific example of the esterification of a derivative of this compound is the synthesis of poly(ethylene glycol) 4-cyano-4(phenylcarbonothioylthio)pentanoate (PEG-CTA). This reaction involves the esterification of 4-cyano-4-(thiobenzoylthio)pentanoic acid with methoxy (B1213986) poly(ethylene glycol) (mPEG) using DCC and DMAP as the coupling agent and catalyst, respectively. bio-materials.com.cn

| Esterification Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄, TsOH) | Heat, often with removal of water | Inexpensive reagents | Harsh acidic conditions, equilibrium reaction |

| Steglich Esterification | Alcohol, DCC or EDC, DMAP | Room temperature, inert solvent (e.g., CH₂Cl₂) | Mild conditions, high yields | Use of coupling agents can lead to byproduct formation |

Amidation Reactions

Similar to esterification, the carboxylic acid functionality of this compound can be converted to amides through reactions with primary or secondary amines. Amidation is a crucial reaction in organic synthesis, particularly in the preparation of biologically active molecules and polymers.

The direct reaction of a carboxylic acid with an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common methods for amidation involve the use of coupling agents, such as DCC or EDC, which react with the carboxylic acid to form a more reactive intermediate that is then readily attacked by the amine.

An alternative approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. This is achieved by treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly electrophilic and reacts rapidly with amines to form the corresponding amide.

While specific examples of amidation reactions directly on this compound are not extensively detailed in the available literature, the general principles of carboxylic acid amidation are applicable. For instance, a DMAP-catalyzed amidation of various aryl and alkyl carboxylic acids with organo-cyanamides has been developed, offering a broad scope for the synthesis of diverse amides. rsc.org

Derivatization for Advanced Applications

The strategic derivatization of this compound has led to the development of molecules with significant applications, particularly in the field of polymer chemistry. A key application is its use as a precursor for the synthesis of chain transfer agents (CTAs) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

RAFT polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. The effectiveness of RAFT polymerization relies on the use of a suitable CTA. Derivatives of this compound, such as 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid, serve as highly efficient RAFT agents. pubcompare.ai These molecules can be further modified, for example, by esterification with polymers like poly(ethylene glycol), to create macro-CTAs for the synthesis of block copolymers. bio-materials.com.cn

The synthesis of these RAFT agents typically involves the modification of the carboxylic acid group of a 4-cyanopentanoic acid derivative. For instance, norbornene-functionalized CTAs suitable for Ring-Opening Metathesis Polymerization (ROMP) have been prepared by coupling 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid with norbornene alcohol using EDC. nsf.gov

Reactions at the Quaternary Carbon Center (C4)

The C4 position of this compound is a quaternary carbon, meaning it is bonded to four other carbon atoms (part of the methyl, cyano, and the two adjacent methylene (B1212753) groups of the pentanoic acid backbone). This structural feature presents unique challenges and opportunities in terms of chemical reactivity and stereochemistry.

Challenges in Stereochemical Control at C4

The quaternary nature of the C4 carbon makes it a stereocenter if the two methylene groups of the pentanoic acid chain are part of a larger, unsymmetrical molecule. However, in this compound itself, this carbon is prochiral. The creation of a chiral center at C4 through reactions that differentiate the two adjacent methylene groups or by reactions involving the cyano and methyl groups would require careful stereochemical control. The steric hindrance around the quaternary center can make it difficult for reagents to approach, and controlling the stereochemical outcome of reactions at this site is a significant synthetic challenge.

Enantiomer Resolution Methodologies

When this compound is synthesized from achiral starting materials, it is obtained as a racemic mixture if the C4 carbon is a stereocenter. The separation of these enantiomers, a process known as resolution, is crucial for applications where a single enantiomer is required, such as in the synthesis of chiral drugs.

Common methods for resolving racemic mixtures of carboxylic acids include:

Formation of Diastereomeric Salts: This classical method involves reacting the racemic carboxylic acid with a chiral base (a resolving agent) to form a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomers of the carboxylic acid can be recovered by treating the diastereomeric salts with an acid.

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in a chromatography column. The enantiomers of the racemic mixture interact differently with the CSP, leading to different retention times and allowing for their separation.

Oxidation and Reduction Potentials of the Molecular Scaffold

The molecular scaffold of this compound contains two functional groups that can participate in oxidation and reduction reactions: the carboxylic acid and the nitrile group.

The carboxylic acid group is in a relatively high oxidation state. It can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of carboxylic acids is a fundamental transformation in organic synthesis.

The nitrile group can also be reduced. Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Ni, Pd, or Pt) or reduction with LiAlH₄ can convert the nitrile to a primary amine.

Conversely, while the carboxylic acid group is generally resistant to further oxidation under standard conditions, the rest of the alkyl chain could potentially be oxidized under harsh conditions, though this is not a common or selective transformation. The nitrile group is also relatively stable to oxidation.

Role and Application in Controlled Polymerization Techniques

4-Cyano-4-(thiobenzoylthio)pentanoic Acid (CTP/CTPPA) as a Chain Transfer Agent (CTA)

CTP/CTPPA is a highly effective CTA, particularly for the polymerization of methacrylate (B99206) and methacrylamide (B166291) monomers. Its utility stems from the unique combination of the 4-cyano-4-methylpentanoic acid moiety (the R-group) and the thiobenzoylthio group (the Z-group), which together modulate the reactivity and stability of the CTA during the polymerization process.

RAFT polymerization is a form of controlled radical polymerization that relies on a chain transfer agent to control the growth of polymer chains. The process involves a series of steps that establish a dynamic equilibrium between active (propagating) and dormant polymer chains.

The generally accepted mechanism for RAFT polymerization can be summarized in the following key stages:

Initiation : A standard radical initiator decomposes to generate initial free radicals. These radicals then react with monomer units to form short propagating polymer chains (P•).

Chain Transfer (Pre-equilibrium) : The propagating radical (P•) adds to the C=S bond of the RAFT agent (ZC(=S)SR), in this case CTP/CTPPA. This addition forms an intermediate radical adduct.

Fragmentation : This intermediate radical can fragment in two ways: either reverting to the original reactants or, more importantly, fragmenting to release the R-group as a new radical (R•) and forming a dormant polymeric RAFT agent (P-S(C=S)Z).

Re-initiation : The newly formed radical (R•), which is the 4-cyano-4-methylpentanoyl radical, then initiates the growth of a new polymer chain by reacting with the monomer.

Main Equilibrium : As the polymerization proceeds, a rapid equilibrium is established where the polymeric RAFT agent (P-S(C=S)Z) can react with other propagating chains (P'•). This leads to a fast exchange between active and dormant states, ensuring that all polymer chains have an equal opportunity to grow. This process is what allows for the controlled nature of the polymerization, leading to polymers with low dispersity.

This reversible process of addition and fragmentation allows for the controlled and simultaneous growth of polymer chains, resulting in a polymer population with a narrow range of molecular weights.

The effectiveness of a RAFT CTA is critically dependent on the choice of its R and Z groups. For CTAs like CTP/CTPPA, the this compound moiety serves as the R-group.

Key design principles for the R-group include:

Good Homolytic Leaving Group : The R-group must be a good homolytic leaving group, meaning the bond between the R-group and the sulfur atom in the RAFT agent should be relatively weak. This facilitates the fragmentation of the intermediate radical adduct, allowing the polymerization to proceed.

Efficient Re-initiation : The radical generated from the R-group (R•) must be capable of efficiently re-initiating the polymerization of the monomer. If the re-initiation is slow, it can lead to a loss of control over the polymerization and a broadening of the molecular weight distribution. The tertiary cyanoalkyl structure of the this compound radical is particularly effective for re-initiating the polymerization of methacrylates.

The Z-group, in this case, the phenyl group from the thiobenzoylthio moiety, also plays a crucial role by modifying the reactivity of the C=S double bond and influencing the stability of the intermediate radical adduct.

Synthesis of Advanced Polymeric Architectures

The carboxylic acid functionality of this compound and its derivatives makes it a versatile platform for the synthesis of chain transfer agents (CTAs) used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These CTAs, often bearing dithiobenzoate or trithiocarbonate (B1256668) moieties, provide excellent control over the polymerization of a wide range of monomers, enabling the creation of polymers with predetermined molecular weights, low dispersity, and complex architectures.

Well-Defined Homopolymers and Copolymers

The use of CTAs derived from this compound allows for the synthesis of a variety of well-defined homopolymers and copolymers with narrow molecular weight distributions. The RAFT process, mediated by these agents, is characterized by a linear evolution of molecular weight with monomer conversion, a key indicator of a controlled polymerization.

For instance, 4-cyano-4-(thiobenzoylthio)pentanoic acid has been successfully employed as a CTA in the polymerization of methacrylate derivatives. One such example is the polymerization of diisopropyl 1,1-difluoro-5-methacryloyloxy-pentylphosphonate, which yielded well-defined homopolymers with low dispersities. researchgate.net Similarly, this CTA has been used to control the polymerization of methyl methacrylate (MMA), producing polymers with predictable molecular weights and narrow dispersities (Đ < 1.10). rsc.org

Copolymers with specific functionalities can also be synthesized. For example, a copolymer of methyl methacrylate and glycidyl (B131873) methacrylate was prepared using 4-cyano-4-(((dodecylthio)carbonothioyl)thio)pentanoic acid as the CTA. google.com This approach allows for the incorporation of reactive functional groups, like the epoxy group from glycidyl methacrylate, along the polymer backbone, which can be used for further post-polymerization modifications.

The following table summarizes representative examples of well-defined homopolymers and copolymers synthesized using CTAs based on this compound.

Table 1: Examples of Homopolymers and Copolymers Synthesized via RAFT Polymerization Using this compound-Based CTAs

| Monomer(s) | CTA Used | Resulting Polymer | Mn ( g/mol ) | Dispersity (Đ) | Reference |

| diisopropyl 1,1-difluoro-5-methacryloyloxy-pentylphosphonate | 4-cyano-4-(thiobenzoylthio)pentanoic acid | Homopolymer | Various | Low | researchgate.net |

| Methyl Methacrylate (MMA) | 4-cyano-4-(thiobenzoylthio)pentanoic acid derivative | pCF2-PMMA | - | < 1.10 | rsc.org |

| Methyl Methacrylate (MMA) and Glycidyl Methacrylate (GMA) | 4-cyano-4-(((dodecylthio)carbonothioyl)thio)pentanoic acid | Copolymer | - | - | google.com |

| Styrene (B11656) | Norbornene-functionalized 4-cyano-4-(phenylcarbonothioylthio) pentanoic acid derivative | Macromonomer | 3-4 kg/mol | - | nsf.gov |

| tert-Butyl Acrylate (B77674) | Norbornene-functionalized 4-cyano-4-(phenylcarbonothioylthio) pentanoic acid derivative | Macromonomer | 3-4 kg/mol | - | nsf.gov |

| N-acryloyl morpholine | Norbornene-functionalized 4-cyano-4-(phenylcarbonothioylthio) pentanoic acid derivative | Macromonomer | 3-4 kg/mol | - | nsf.gov |

Block Copolymers and Their Self-Assembly

The living nature of RAFT polymerization mediated by this compound-based CTAs is particularly advantageous for the synthesis of block copolymers. By sequentially adding different monomers, well-defined di-block, tri-block, and even multi-block copolymers can be prepared. The amphiphilic nature of many of these block copolymers, comprising both hydrophobic and hydrophilic segments, drives their self-assembly in selective solvents into various nanoscale morphologies.

A notable example is the synthesis of amphiphilic block copolymers composed of a hydrophobic poly(lauryl methacrylate) (PLMA) block and a hydrophilic poly(oligo ethylene (B1197577) glycol methacrylate) (POEGMA) block. researchgate.net These were synthesized using 4-cyano-4-(phenyl-carbonothioylthio) pentanoic acid as the CTA. In aqueous media, these block copolymers self-assemble into complex nanosized structures, including compound micelles. researchgate.net

The self-assembly behavior can be tuned by altering the block lengths, the solvent system, or external stimuli. For instance, a block copolymer brush of poly(glycidyl methacrylate)-graft-(poly(methyl methacrylate)-block-poly(oligo(ethylene glycol) methyl ether methacrylate)) was synthesized using a derivative of 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid. mdpi.com The self-assembly of this complex architecture was investigated in different solvent systems, such as THF/water, THF/methanol, and DMSO/chloroform, demonstrating the versatility of these materials in forming different nanostructures. mdpi.com

Furthermore, one-pot synthesis strategies have been developed. For example, using 4-cyano-4-thiothiopropylsulfanyl pentanoic acid as the RAFT agent, hydrophilic polymers like poly(acrylic acid) or poly(methacrylic acid) were first synthesized in water. These macro-CTAs were then used directly for the polymerization of a hydrophobic monomer like styrene in the same pot to form amphiphilic block copolymers with good control. nih.govmdpi.com

Star Polymers and Other Complex Architectures

Beyond linear block copolymers, CTAs derived from this compound can be utilized to create more complex polymeric architectures such as star polymers and bottlebrush polymers. These structures possess unique solution properties and functionalities compared to their linear counterparts.

The synthesis of star polymers via RAFT can be achieved through "arm-first" or "core-first" methods. While specific examples directly employing this compound derivatives for multi-armed star polymers are part of the broader RAFT literature, the principles are applicable. The "core-first" approach involves a multifunctional core from which polymer arms are grown. The carboxylic acid group of this compound allows for its attachment to a multifunctional core, creating a multi-functional CTA for star polymer synthesis.

A more concrete example of complex architecture synthesis is the creation of bottlebrush polymers. This has been achieved by combining RAFT polymerization and Ring-Opening Metathesis Polymerization (ROMP). In this approach, a norbornene-functionalized CTA was prepared by coupling 4-cyano-4-(phenylcarbonothioylthio) pentanoic acid with a norbornene alcohol. nsf.gov This functional CTA was then used to polymerize monomers such as methyl methacrylate, styrene, and tert-butyl acrylate to form macromonomers. These macromonomers, possessing a polymerizable norbornene handle, were subsequently polymerized via ROMP to yield well-defined bottlebrush polymers. nsf.gov

Synthesis of Stimuli-Responsive Polymers

The versatility of RAFT polymerization with this compound-based CTAs extends to the synthesis of "smart" or stimuli-responsive polymers. These polymers can undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, or light.

A prominent example is the synthesis of a sharply thermo- and pH-responsive pentablock terpolymer. This was achieved by using a polyethylene (B3416737) glycol (PEG)-based macro-CTA, which was synthesized by reacting dihydroxyl-capped PEG with 4-cyano-4-(thiobenzoyl) sulfanylpentanoic acid. researchgate.net This macro-CTA was then used for the RAFT polymerization of N-isopropylacrylamide (NIPAM) and methacrylic acid (MAA). The resulting polymer exhibits both temperature and pH sensitivity due to the presence of the PNIPAM and PMAA blocks, respectively. researchgate.net

Another example involves the synthesis of a triple thermoresponsive schizophrenic diblock copolymer using 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid as the CTA. rsc.org This polymer exhibits complex self-assembly behavior in aqueous solution that can be tuned by temperature changes. Such materials are of great interest for applications in areas like drug delivery and smart coatings.

Applications of Polymers Derived via this compound Based CTAs

The well-defined and functional polymers synthesized using this compound-based CTAs have found applications in various fields of material science, owing to their controlled structures and tunable properties.

Functional Polymers for Material Science

The ability to create polymers with specific functionalities and architectures opens up a wide range of applications. For instance, the synthesis of low-fouling surfaces for biomedical applications has been demonstrated. Poly(carboxybetaine), a zwitterionic polymer known for its resistance to non-specific protein adsorption, was grafted from a surface functionalized with 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid. nih.gov This creates a surface that can be readily functionalized with biomolecules for biosensing applications while maintaining its low-fouling properties. nih.gov

Furthermore, the self-assembling block copolymers described in section 5.3.2 are extensively explored for drug delivery applications. The hydrophobic cores of the micelles or the interior of vesicles formed by these polymers can encapsulate hydrophobic drugs, while the hydrophilic corona provides stability in aqueous environments and can be functionalized for targeted delivery. nih.gov For example, amphiphilic block copolymers of poly(lauryl methacrylate) and poly(oligo ethylene glycol methacrylate) have been investigated for the encapsulation and release of the model drug indomethacin. researchgate.net

The difluorophosphonated polymers synthesized using 4-cyano-4-(thiobenzoylthio)pentanoic acid as a CTA are being explored for their potential in metal oxide functionalization and as advanced biomaterials, after conversion to their phosphonic acid analogues. rsc.org These materials could also find use as new fire-resistant materials. rsc.org

Polymers in Surface Modification and Nanotechnology

The precise control over polymer architecture afforded by controlled polymerization techniques is fundamental to the advanced design of materials for surface modification and nanotechnology. Polymers intended for these applications must possess well-defined characteristics, such as specific molecular weights, low dispersity, and tailored functionalities, to ensure predictable and effective performance. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a premier technique for achieving this level of control. nih.gov Central to the success of RAFT polymerization is the choice of the chain transfer agent (CTA), which governs the polymerization process.

Compounds derived from this compound are integral to a class of highly efficient CTAs used in RAFT polymerization. nih.gov Specifically, derivatives like 4-cyano-4-(thiobenzoylthio)pentanoic acid and 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid serve as versatile CTAs that are compatible with a wide range of monomers, particularly methacrylates. rsc.orgnsf.govpolymersource.ca The 4-cyanopentanoic acid group, which originates from the azo-initiator 4,4'-azobis(4-cyanopentanoic acid), provides the necessary structural components for the RAFT process, enabling the synthesis of polymers with predictable molar masses and narrow molar mass distributions. nih.govrsc.org This control is critical for creating the sophisticated polymer architectures required for modifying surfaces and constructing nanodevices.

The application of these precisely synthesized polymers in surface modification is extensive. One key strategy involves creating "polymer brushes," which are thin films where polymer chains are tethered at one end to a solid interface. researchgate.net These brushes can dramatically alter the surface properties of a material. For instance, researchers have synthesized well-defined block copolymer brushes by combining RAFT polymerization and click chemistry. researchgate.net In such a synthesis, a CTA like 4-cyano-4(phenylcarbonothioylthio) pentanoic acid can be used to create polymers that are subsequently grafted onto a surface, modifying its characteristics to control wettability or prevent biofouling. researchgate.net

In the field of nanotechnology, polymers synthesized using this compound-derived CTAs are used to create complex nanostructures such as vesicles and nanoparticles. semanticscholar.org For example, ABC triblock terpolymers have been synthesized via sequential RAFT polymerization using 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl] pentanoic acid as the CTA. semanticscholar.org These terpolymers can self-assemble into structured nanoparticles with distinct core-shell-corona regions, which have potential applications in drug delivery and diagnostics. semanticscholar.org

Another advanced application is the synthesis of bottlebrush polymers, which have a dense arrangement of polymeric side chains grafted onto a linear backbone. These structures are created using macromonomers synthesized via RAFT polymerization. Research has demonstrated the synthesis of poly(methyl methacrylate) (PMMA) macromonomers using a norbornene-functionalized CTA derived from 4-cyano-4-(phenylcarbonothioylthio) pentanoic acid. nsf.gov These macromonomers are then polymerized to form bottlebrush polymers, a unique architecture valuable in nanotechnology. nsf.gov

The table below presents research findings from a RAFT polymerization experiment utilizing a CTA derived from this compound, illustrating the high degree of control achieved over the final polymer product.

Table 1: RAFT Polymerization Results

| Monomer | Targeted Molecular Weight (g/mol) | Measured Molecular Weight (Mn,SEC) (g/mol) | Dispersity (ĐM) | Reference |

|---|---|---|---|---|

| Diisopropyl 1,1-difluoro-5-methacryloyloxy-pentylphosphonate | Not Specified | 10600 | 1.19 | rsc.org |

| Methyl Methacrylate (MMA) | 3000-4000 | Not Specified | Not Specified | nsf.gov |

Applications As a Precursor and Building Block in Organic Synthesis

Intermediates for Pharmaceutical Compounds

Verapamilic acid, chemically known as 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid, is the key chiral intermediate in the synthesis of Verapamil, a medication used for treating cardiovascular diseases. The synthesis leverages the inherent functionalities of this precursor to construct the final drug molecule with the correct stereochemistry.

Achieving the correct enantiomer of Verapamil is critical for its therapeutic activity. The primary strategy for obtaining enantiomerically pure Verapamilic acid is through classical resolution of the racemic mixture. This method involves using a chiral resolving agent, such as α-methyl benzylamine, to form diastereomeric salts. researchgate.net

These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Once separated, the desired diastereomeric salt is treated with an acid to liberate the enantiomerically pure Verapamilic acid. This approach has proven to be efficient and scalable, making it suitable for industrial production. researchgate.netdatapdf.com The stereochemical integrity of the quaternary carbon center is maintained throughout the subsequent synthetic steps. researchgate.net

The carboxylic acid and cyano groups of Verapamilic acid are central to the subsequent transformations that build the final Verapamil molecule. The carboxylic acid moiety is typically activated and then reacted with a specific amine, N-methylhomoveratrylamine, to form a tertiary amide. researchgate.net This amide formation is a crucial bond-forming step that connects the two main fragments of the drug.

Following the amide coupling, the synthetic focus shifts to the cyano group. In the final steps, the nitrile is reduced to a primary amine, which is then methylated to yield the tertiary amine present in Verapamil. However, a more selective and efficient route involves the borane-mediated reduction of the tertiary amide carbonyl group. This chemoselective reduction converts the amide into an amine directly, leaving the cyano group intact, which is a key feature of the Verapamil structure. researchgate.netgoogle.com This selective transformation highlights the importance of the strategic placement of both the cyano and carboxylic acid groups in facilitating an efficient synthetic pathway. researchgate.net

(S)-Pregabalin, an anticonvulsant and analgesic drug, is synthesized from chiral precursors derived from cyano-containing acids. The key intermediate, (S)-3-cyano-5-methylhexanoic acid or its esters, provides the necessary carbon skeleton and the nitrogen atom, which becomes the primary amine in the final product. nih.govresearchgate.net

Multiple synthetic routes have been developed to produce Pregabalin intermediates efficiently. One common strategy begins with the condensation of isovaleraldehyde (B47997) and diethyl malonate, followed by the addition of a cyanide source to create a cyano diester. chemicalbook.com This intermediate is then hydrolyzed and decarboxylated to yield racemic 3-cyano-5-methylhexanoic acid. chemicalbook.com The racemic acid can then be resolved using a chiral amine, such as (S)-(+)-mandelic acid, to isolate the desired (S)-enantiomer. chemicalbook.com

| Route | Key Starting Materials | Key Transformation | Method of Stereocontrol | Reference |

|---|---|---|---|---|

| Classical Resolution | Isovaleraldehyde, Diethyl malonate | Knoevenagel condensation, Michael addition of cyanide | Resolution of racemic acid with (S)-(+)-mandelic acid | chemicalbook.com |

| Early-Stage Chemoenzymatic Resolution | Isovaleraldehyde, Diethyl malonate | Enzymatic hydrolysis of a racemic diester | Lipase-mediated kinetic resolution | researchgate.net |

| Asymmetric Bioreduction | β-cyanoacrylate esters | Asymmetric reduction of a C=C double bond | Ene-reductase catalyzed bioreduction | nih.govnih.gov |

Enzymatic methods offer green and highly selective alternatives to traditional chemical synthesis for producing enantiopure Pregabalin precursors. researchgate.net These biocatalytic approaches often result in higher purity and reduced environmental impact. researchgate.net

One prominent chemoenzymatic route employs a lipase (B570770), such as Lipolase®, for the kinetic resolution of a racemic diester, rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester. researchgate.netnih.gov The lipase selectively hydrolyzes the (S)-enantiomer to its corresponding mono-acid, allowing for separation from the unreacted (R)-ester. researchgate.netnih.gov This mono-acid is then decarboxylated to produce (S)-3-cyano-5-methylhexanoic acid ethyl ester, a direct precursor to Pregabalin. researchgate.net Immobilized lipases have shown high efficiency, achieving conversions of around 49.7% with an enantiomeric excess of 95% even at high substrate concentrations. nih.govresearchgate.net

A different biocatalytic strategy utilizes ene-reductases for the asymmetric bioreduction of β-cyanoacrylate esters. nih.govnih.gov This method creates the desired stereocenter through the highly selective enzymatic reduction of a carbon-carbon double bond, leading directly to the chiral β-cyano ester precursor. nih.govscienceopen.com The stereochemical outcome can be precisely controlled by selecting the geometry ((E)- or (Z)-isomer) of the starting acrylate (B77674) ester, allowing for the synthesis of either enantiomer of the product in high conversion and enantiomeric purity. nih.gov

| Enzyme Class | Substrate | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| Lipase (e.g., Lipolase®, Talaromyces thermophilus lipase) | rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | Enantioselective hydrolysis (Kinetic Resolution) | Early-stage resolution; recycling of undesired enantiomer is possible. | researchgate.netnih.gov |

| Ene-reductase (from Old Yellow Enzyme family) | β-cyanoacrylate esters | Asymmetric bioreduction | Direct asymmetric synthesis; high stereoselectivity and conversion. | nih.govnih.govacs.org |

| Nitrilase | Isobutylsuccinonitrile (IBSN) | Enantio- and regio-selective hydrolysis | Direct synthesis of (S)-3-cyano-5-methylhexanoic acid from a prochiral dinitrile. | researchgate.net |

Precursors for Pregabalin Synthesis

Integration into Complex Molecular Scaffolds

The dual functionality of 4-Cyano-4-methylpentanoic acid provides multiple avenues for its incorporation into larger, more elaborate molecular structures. Both the nitrile and the carboxylic acid moieties can be selectively or simultaneously transformed, enabling the construction of diverse and complex chemical entities.

Chiral Building Blocks in Asymmetric Synthesis

The creation of chiral molecules in an enantiomerically pure form is a cornerstone of modern medicinal chemistry and materials science. While this compound itself is achiral, the generation of its chiral derivatives transforms it into a valuable stereocenter-containing building block for asymmetric synthesis.

A significant advancement in this area is the enzymatic synthesis of chiral cyanocarboxylic acids. For instance, the enantioselective synthesis of (S)-2-cyano-2-methylpentanoic acid has been achieved with high enantiomeric excess using a nitrilase enzyme from Rhodococcus rhodochrous. This biocatalytic approach selectively hydrolyzes one of the two nitrile groups of a prochiral dinitrile precursor, yielding the chiral monocarboxylic acid. This method highlights the potential to generate chiral building blocks from related cyanopentanoic acid structures, which can then be utilized in the synthesis of enantiomerically pure pharmaceuticals and other complex targets. The cyano group in these chiral building blocks can be further transformed into amines or other functionalities, while the carboxylic acid provides a handle for amide bond formation or other coupling reactions, thus allowing for the stereocontrolled elaboration into more complex molecules.

The development of catalytic asymmetric methods to access chiral β-cyano carboxylic esters further underscores the importance of this structural motif. These chiral esters can be readily transformed into valuable derivatives, including γ-aminobutyric acid (GABA) analogues, which are significant in neuroscience.

Versatility as a Functional Group Handle for Derivatization

The presence of two distinct and reactive functional groups in this compound makes it an exceptionally versatile handle for chemical derivatization. The carboxylic acid and nitrile groups can undergo a wide array of chemical transformations, allowing for the stepwise or orthogonal introduction of various molecular fragments. This bifunctionality is particularly exploited in the field of polymer chemistry and in the synthesis of bioactive compounds.

One of the most prominent applications of this compound derivatives is in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Compounds such as 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid serve as highly effective RAFT agents. In this context, the carboxylic acid group can be modified, for example, through esterification, to tune the solubility and reactivity of the RAFT agent. The cyano group, along with the dithiobenzoate moiety, plays a crucial role in controlling the polymerization process. Furthermore, the nitrile group itself can undergo transformations, such as hydrolysis to an amide, which can influence the polymerization kinetics.

The versatility of this compound as a functional group handle extends beyond polymer science. The carboxylic acid can be readily converted into esters, amides, acid chlorides, or reduced to an alcohol, providing a plethora of options for coupling with other molecules. Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. This orthogonal reactivity allows for the selective modification of one functional group while leaving the other intact for subsequent transformations, a crucial strategy in the synthesis of complex molecules. This bifunctional nature allows the molecule to act as a linker, connecting different molecular fragments.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of 4-cyano-4-methylpentanoic acid and its precursors is an area ripe for innovation, with a significant focus on developing more efficient and sustainable catalytic systems. Current synthetic routes often rely on stoichiometric reagents or harsh conditions, prompting a shift towards catalytic methodologies that offer improved atom economy and milder reaction profiles.